molecular formula C24H12N6O5 B11089457 5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11089457
M. Wt: 464.4 g/mol
InChI Key: UETHMVXTSDUSLY-UHFFFAOYSA-N
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Description

5,5’-Oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound that features a unique structure combining pyrimidine and isoindole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] typically involves the condensation of pyrimidine derivatives with isoindole intermediates. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is often carried out in the presence of a base such as triethylamine or diisopropylethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,5’-Oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or isoindole rings, often facilitated by reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5,5’-Oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are involved in collagen synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] is unique due to its combined pyrimidine and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H12N6O5

Molecular Weight

464.4 g/mol

IUPAC Name

5-(1,3-dioxo-2-pyrimidin-2-ylisoindol-5-yl)oxy-2-pyrimidin-2-ylisoindole-1,3-dione

InChI

InChI=1S/C24H12N6O5/c31-19-15-5-3-13(11-17(15)21(33)29(19)23-25-7-1-8-26-23)35-14-4-6-16-18(12-14)22(34)30(20(16)32)24-27-9-2-10-28-24/h1-12H

InChI Key

UETHMVXTSDUSLY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=NC=CC=N6

Origin of Product

United States

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